molecular formula C16H11F3N4O2S B2387875 2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 332358-30-2

2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2387875
CAS RN: 332358-30-2
M. Wt: 380.35
InChI Key: CWRAFICEEBVYFF-UHFFFAOYSA-N
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Description

The compound “2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds. They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Scientific Research Applications

Synthesis and Structural Applications

The synthesis of compounds containing 1,2,4-triazole and 1,3,4-oxadiazole ring systems has been widely studied due to their broad range of pharmaceutical activities. These compounds, including analogs of the mentioned chemical structure, have been synthesized for their potential antibacterial, antifungal, and antituberculosis activities. The structural elucidation of these compounds provides insight into their potential as antimicrobial agents and highlights the significance of sulfur-containing heterocycles in practical applications (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).

Thermally Stable Polymers

New thermally stable polyimides and poly(amide-imide)s containing 1,3,4-oxadiazole-2-pyridyl pendant groups have been synthesized, showcasing the compound's role in developing materials with enhanced thermal properties. The research emphasizes the compound's application in creating polymers with high thermal stability and solubility in polar and aprotic solvents, making them suitable for various industrial applications (Mansoori et al., 2012).

Anticancer and Antioxidant Potential

The compound has been evaluated computationally and pharmacologically for its potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies reveal the compound's binding and inhibitory effects across various assays, highlighting its potential in cancer treatment and as an antioxidant (Faheem, 2018).

Antimicrobial and Anti-enzymatic Applications

N-substituted derivatives of the compound have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. The research indicates the compound's utility in inhibiting gram-negative bacterial strains and its low potential against lipoxygenase (LOX) enzyme, suggesting its application in developing new antibacterial agents with specific enzyme inhibition properties (Nafeesa et al., 2017).

properties

IUPAC Name

2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)11-4-1-5-12(7-11)21-13(24)9-26-15-23-22-14(25-15)10-3-2-6-20-8-10/h1-8H,9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRAFICEEBVYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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